5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with a molecular formula of C11H19N3. This compound is part of the imidazo[1,2-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine N-oxides, while reduction may produce dihydroimidazo[1,2-a]pyrimidine derivatives .
Scientific Research Applications
5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,2-a]pyridine: Contains a pyridine ring instead of a pyrimidine ring.
Imidazo[4,5-b]pyridine: Another structural isomer with different nitrogen atom positions
Uniqueness
5,7-Diethyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5,7-diethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-4-9-6-10(5-2)14-7-8(3)12-11(14)13-9/h7,9-10H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
JKOOFYUVLWKMRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(N2C=C(N=C2N1)C)CC |
Origin of Product |
United States |
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